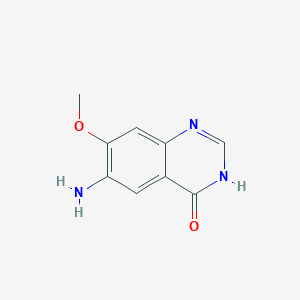

6-Amino-7-methoxyquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-7-methoxy-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,10H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAFKKJLCAHBBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CNC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Amino-7-methoxyquinazolin-4(3H)-one: An In-depth Technical Guide to its Presumed Mechanism of Action as a Kinase Inhibitor

This guide provides a detailed technical exploration of the probable mechanism of action of 6-Amino-7-methoxyquinazolin-4(3H)-one. While direct experimental data on this specific molecule is limited in publicly accessible literature, a robust body of evidence from structurally analogous 6,7-disubstituted quinazolinone derivatives strongly supports its role as a potent inhibitor of key oncogenic tyrosine kinases. This document will synthesize findings from related compounds to build a comprehensive picture of its likely biological activity, supported by established experimental protocols for validation.

Introduction: The Quinazolinone Scaffold in Oncology

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs, particularly in oncology. Its rigid, heterocyclic structure provides an excellent framework for designing molecules that can competitively bind to the ATP-binding pocket of protein kinases. Modifications at the 6 and 7 positions of the quinazoline ring have been extensively explored and shown to significantly influence the potency and selectivity of these inhibitors. The presence of small electron-donating groups, such as methoxy and amino moieties, at these positions is a recurring theme in the design of potent tyrosine kinase inhibitors (TKIs).

Postulated Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

Based on extensive research on analogous compounds, this compound is hypothesized to function as an ATP-competitive inhibitor of receptor tyrosine kinases (RTKs), primarily targeting members of the ErbB family of receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as the Vascular Endothelial Growth Factor Receptor (VEGFR).

Overexpression and constitutive activation of these kinases are hallmarks of many cancers, driving tumor growth, proliferation, angiogenesis, and metastasis. By blocking the ATP-binding site, this compound would prevent the phosphorylation of downstream substrates, thereby interrupting these oncogenic signaling cascades.

Targeting the EGFR and HER2 Signaling Pathways

EGFR and HER2 are key members of the ErbB family of RTKs that are frequently dysregulated in various cancers, including non-small cell lung cancer, breast cancer, and glioblastoma. Upon ligand binding, these receptors dimerize and autophosphorylate their intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events, most notably through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for cell proliferation, survival, and differentiation.[1]

This compound, by inhibiting EGFR and HER2, would abrogate these signals, leading to cell cycle arrest and apoptosis in cancer cells dependent on these pathways for their growth and survival.

Caption: Postulated inhibition of EGFR/HER2 signaling by this compound.

Targeting the VEGFR Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR2 is the primary mediator of the angiogenic effects of VEGF. Activation of VEGFR2 on endothelial cells triggers signaling pathways that promote their proliferation, migration, and survival, leading to the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]

By inhibiting VEGFR2, this compound would disrupt this crucial process, thereby exerting an anti-angiogenic effect and limiting tumor growth.

Caption: Postulated inhibition of VEGFR2 signaling by this compound.

Supporting Evidence from Structurally Related Compounds

The proposed mechanism of action for this compound is strongly supported by studies on its close structural analogs.

A study on a series of quinazolin-4(3H)-one derivatives demonstrated that compounds with dimethoxy substituents at the 6 and 7 positions exhibited increased cytotoxicity against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines.[3] The most potent of these compounds were found to be inhibitors of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2.[3]

Furthermore, research on 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline showed significant cytotoxicity against human glioblastoma cell lines.[4] Another study on '4-aminoquinazoline-6,7-diol' derivatives reported inhibitory activity against EGFR and cytotoxicity in A549 and A431 lung cancer cell lines.[1] The IC50 values for these diol derivatives ranged from 7.1 to 8.0 µM for A549 cells and 2.2 to 3.4 µM for A431 cells.[1]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinazolin-4(3H)-one derivatives | MCF-7 (Breast) | 0.20 - 15.72 | [3] |

| A2780 (Ovarian) | 0.14 - 16.43 | [3] | |

| '4-aminoquinazoline-6,7-diol' derivatives | A549 (Lung) | 7.1 - 8.0 | [1] |

| A431 (Lung) | 2.2 - 3.4 | [1] |

These findings underscore the importance of the 6,7-disubstituted quinazolinone scaffold for potent anticancer activity mediated through tyrosine kinase inhibition.

Experimental Validation Workflow

To definitively elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols outline the key assays for this purpose.

Caption: A typical experimental workflow for validating the mechanism of action.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of its thioether analog.[5] The synthesis would likely begin with a commercially available precursor, such as 2-amino-4-methoxy-5-nitrobenzoic acid, which would undergo cyclization to form the quinazolinone ring, followed by reduction of the nitro group to the desired amine.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR, HER2, and VEGFR2.

Methodology: ADP-Glo™ Kinase Assay

-

Reaction Setup: In a 384-well plate, combine the purified kinase (EGFR, HER2, or VEGFR2), a suitable substrate peptide, and ATP in a kinase reaction buffer.

-

Compound Addition: Add serial dilutions of this compound to the reaction wells. Include appropriate controls (no compound, no enzyme).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP and then into a luminescent signal using luciferase.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cell-Based Assays

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines that are known to be dependent on EGFR, HER2, or VEGFR signaling.

Methodology: MTT Cell Viability Assay

-

Cell Seeding: Plate cancer cells (e.g., A549, SK-BR-3, HUVEC) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Western Blot Analysis of Downstream Signaling

Objective: To confirm that this compound inhibits the phosphorylation of key downstream signaling proteins in the EGFR/HER2 and VEGFR2 pathways.

Methodology: Western Blotting

-

Cell Treatment and Lysis: Treat cancer cells with this compound for a defined period, followed by stimulation with the appropriate growth factor (e.g., EGF or VEGF). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-ERK, total ERK; p-AKT, total AKT).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.

Conclusion

While direct experimental validation for this compound is pending in the public domain, the wealth of data on structurally related 6,7-disubstituted quinazolinones provides a strong foundation for predicting its mechanism of action. It is highly probable that this compound functions as a multi-targeted tyrosine kinase inhibitor, disrupting key oncogenic signaling pathways involving EGFR, HER2, and VEGFR. The experimental workflows detailed in this guide provide a clear roadmap for the definitive elucidation of its biological activity and therapeutic potential. Further investigation into this promising scaffold is warranted to explore its full potential in the development of novel anticancer agents.

References

-

'4-Aminoquinazoline-6,7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link].

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC. Available at: [Link].

-

6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. Available at: [Link].

-

4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells. PubMed. Available at: [Link].

-

Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. SpringerLink. Available at: [Link].

Sources

- 1. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one [mdpi.com]

GSK1059615: A Technical Guide to a Potent Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1059615, identified by CAS number 130017-55-9, is a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1][2] As a member of the pyridinylquinoline derivative class, GSK1059615 has garnered significant interest in oncological research due to its ability to modulate the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in various human cancers.[3] This guide provides a comprehensive overview of the technical properties, mechanism of action, and relevant experimental protocols for GSK1059615, serving as a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of GSK1059615 is fundamental for its application in experimental settings. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 130017-55-9 (also cited as 958852-01-2) | [1][4] |

| Molecular Formula | C18H11N3O2S | [4] |

| Molecular Weight | 333.36 g/mol | [1][4] |

| Chemical Name | (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione | [4] |

| Synonyms | GSK-1059615, GSK 1059615, GSK-615, GSK615 | [5] |

| Solubility | Insoluble in ethanol and water; ≥8.33 mg/mL in DMSO with gentle warming.[4] For in vivo studies, formulations often involve a combination of solvents such as DMSO, PEG300, Tween-80, and saline or corn oil.[2] | [2][4] |

| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[2] | [2] |

Mechanism of Action and Biological Activity

GSK1059615 exerts its biological effects through the competitive and reversible inhibition of Class I PI3K isoforms (α, β, δ, and γ) and mTOR.[1] The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[3] In many cancers, this pathway is constitutively activated, promoting tumorigenesis.

The inhibitory activity of GSK1059615 is potent, with IC50 values in the low nanomolar range for the PI3K isoforms and mTOR.[2][4] Specifically, the reported IC50 values are 0.4 nM for PI3Kα, 0.6 nM for PI3Kβ, 2 nM for PI3Kγ, 5 nM for PI3Kδ, and 12 nM for mTOR.[2] By blocking PI3K, GSK1059615 prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors such as AKT. The subsequent inhibition of mTOR, a key downstream component of the pathway, further disrupts protein synthesis and cell cycle progression.

The dual inhibition of both PI3K and mTOR by GSK1059615 offers a more comprehensive blockade of the signaling pathway compared to inhibitors targeting a single kinase. This dual action can lead to enhanced anti-proliferative and pro-apoptotic effects in cancer cells.[1][5] Studies have demonstrated that GSK1059615 can induce G1 cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity observed in breast and gastric cancer cells.[1][6] The proposed mechanism for apoptosis induction involves the translocation of the pro-apoptotic protein Bax to the mitochondria, leading to increased mitochondrial membrane permeability.[5]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by GSK1059615.

In Vitro Experimental Protocols

The following section outlines a detailed, step-by-step methodology for a Homogeneous Time Resolved Fluorescence (HTRF) based PI3K inhibition assay, a common method to evaluate the potency of inhibitors like GSK1059615.[1][2]

HTRF-Based PI3K Inhibition Assay

Principle: This assay measures the production of PIP3 by PI3K. The generated PIP3 displaces biotin-PIP3 from a GRP1-GST/anti-GST-Europium cryptate complex, leading to a decrease in the HTRF signal.

Materials:

-

GSK1059615

-

Recombinant PI3K isoforms (α, β, γ, δ)

-

PI3K Reaction Buffer

-

Dithiothreitol (DTT)

-

PIP2 (substrate)

-

ATP

-

Stop Solution

-

Detection Solution containing Biotin-PIP3 and Europium-labeled anti-GST antibody

-

384-well low-volume assay plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of GSK1059615 (e.g., 3-fold dilutions) in 100% DMSO.

-

Compound Transfer: Transfer 50 nL of the diluted compound solutions to a 384-well assay plate.

-

Enzyme Preparation: Prepare the PI3K enzyme solution in PI3K Reaction Buffer supplemented with 5 mM DTT. The final enzyme concentration will vary depending on the isoform (e.g., 400 pM for PI3Kα and δ, 200 pM for PI3Kβ, and 1 nM for PI3Kγ).[1][2]

-

Enzyme Addition and Pre-incubation: Add 2.5 µL of the PI3K enzyme solution to each well of the assay plate containing the compound. Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[1][2]

-

Reaction Initiation: Prepare a 2x substrate solution containing PIP2 and ATP in PI3K Reaction Buffer. The concentrations will vary by isoform (e.g., 10 µM PIP2 and 100 µM ATP for PI3Kα, β, and δ; 10 µM PIP2 and 15 µM ATP for PI3Kγ).[1][2] Add 2.5 µL of the 2x substrate solution to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at room temperature for 1 hour.[1][2]

-

Reaction Quenching: Add 2.5 µL of Stop Solution to each well to terminate the reaction.[1][2]

-

Detection: Add 2.5 µL of the Detection Solution to each well.

-

Detection Incubation: Incubate the plate in the dark at room temperature for 1 hour.[1][2]

-

Data Acquisition: Read the HTRF signal on a compatible plate reader with excitation at 330 nm and dual emission detection at 620 nm (Europium) and 665 nm (APC).[2]

-

Data Analysis: Calculate the ratio of the emission signals and plot the results against the inhibitor concentration to determine the IC50 value.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. books.rsc.org [books.rsc.org]

- 4. apexbt.com [apexbt.com]

- 5. Gsk-1059615 | C18H11N3O2S | CID 23582824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Inhibition of gastric cancer cell growth by a PI3K-mTOR dual inhibitor GSK1059615 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Amino-7-methoxyquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities. This guide focuses on a specific, yet underexplored derivative, 6-Amino-7-methoxyquinazolin-4(3H)-one, and elucidates its potential therapeutic targets. Drawing upon the extensive research into structurally analogous compounds, we will explore the most probable mechanisms of action and provide a strategic framework for its investigation. This document serves as a technical resource for researchers aiming to unlock the therapeutic potential of this promising molecule, particularly in the realm of oncology. We will delve into key protein kinase targets, propose detailed experimental workflows for target validation, and outline the scientific rationale underpinning these exploratory pathways.

Introduction: The Quinazolinone Scaffold as a Pharmacological Powerhouse

The quinazolinone core, a bicyclic heterocyclic system, is a recurring motif in numerous approved drugs and clinical candidates.[1] Its rigid structure provides a robust framework for the precise spatial orientation of various substituents, enabling high-affinity interactions with a multitude of biological targets.[2] Derivatives of this scaffold have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities.[3]

Notably, in oncology, quinazolinone-based compounds have emerged as potent inhibitors of key signaling molecules that drive tumor progression.[4][5] Marketed drugs such as Gefitinib, Erlotinib, and Lapatinib, all of which feature the quinazoline core, have revolutionized the treatment of certain cancers by targeting receptor tyrosine kinases (RTKs).[6] The subject of this guide, this compound, possesses key structural features—the 6-amino and 7-methoxy groups—that suggest a strong potential for interaction with the ATP-binding pockets of various kinases. This guide will, therefore, focus on the most probable kinase targets and provide the necessary technical insights for their investigation.

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on quinazolinone derivatives, the primary therapeutic potential of this compound is hypothesized to be in cancer therapy through the inhibition of protein kinases that are critical for tumor cell proliferation, survival, and angiogenesis.

Receptor Tyrosine Kinases (RTKs)

RTKs are a family of cell surface receptors that play a pivotal role in cellular signaling. Their dysregulation is a common driver of oncogenesis. The quinazolinone scaffold has a proven track record of targeting the ATP-binding site of several key RTKs.

The EGFR is a primary target for many quinazolinone-based anticancer drugs.[7] Overexpression or activating mutations of EGFR are prevalent in various solid tumors, including non-small cell lung cancer and glioblastoma.[8][9] Structurally similar compounds to this compound have demonstrated potent EGFR inhibitory activity.[10] The 6-amino and 7-methoxy substitutions on the quinazolinone ring are anticipated to form crucial hydrogen bonds within the EGFR kinase domain, mimicking the interactions of established inhibitors.

Signaling Pathway: EGFR Inhibition

Caption: Proposed mechanism of EGFR inhibition.

HER2, another member of the EGFR family, is a key driver in a subset of breast and gastric cancers. Several quinazolinone derivatives have shown potent dual inhibitory activity against both EGFR and HER2.[5] The structural similarities suggest that this compound could also exhibit this dual inhibitory profile.

VEGFRs, particularly VEGFR-2, are critical for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anti-cancer strategy. The quinazolinone core has been successfully utilized to develop VEGFR-2 inhibitors.[11][12]

Non-Receptor Tyrosine Kinases

Beyond cell surface receptors, quinazolinone derivatives have also shown activity against cytoplasmic tyrosine kinases involved in cancer cell signaling.

Cell Cycle-Related Kinases

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Kinases that control cell cycle progression are attractive therapeutic targets.

CDK2 plays a crucial role in the G1/S phase transition of the cell cycle. Aberrant CDK2 activity is common in many cancers. Recent studies have identified quinazolinone-based derivatives as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis.[13] This presents a compelling avenue of investigation for this compound.

Experimental Workflow: Kinase Inhibition Assay

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 7. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

- 8. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]

- 9. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dovepress.com [dovepress.com]

- 12. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]

6-Amino-7-methoxyquinazolin-4(3H)-one: A Core Scaffold for Kinase Inhibitor Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in the development of targeted therapies, particularly in the realm of kinase inhibition. This guide provides a detailed technical overview of a specific derivative, 6-Amino-7-methoxyquinazolin-4(3H)-one, as a foundational core for the discovery of novel kinase inhibitors. While this specific molecule is a key intermediate, its structural features provide a critical starting point for structure-activity relationship (SAR) studies targeting a range of clinically relevant kinases. We will delve into its physicochemical properties, plausible synthetic routes, and the broader context of its potential as a kinase inhibitor based on extensive research into analogous structures. Furthermore, this guide outlines robust experimental protocols for the comprehensive evaluation of this and derivative compounds, from initial in vitro kinase assays to cell-based pathway analysis.

Introduction: The Quinazolinone Privileged Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity, often through mutations or overexpression, is a hallmark of many diseases, most notably cancer. This has made kinases one of the most important classes of drug targets.

The quinazolin-4(3H)-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the ATP-binding site of numerous kinases.[2] This bicyclic heterocyclic system provides a rigid framework that can be readily functionalized at various positions to achieve high potency and selectivity. Notably, substitutions at the 6- and 7-positions have been shown to be critical for modulating the inhibitory activity against various kinase families, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][3]

This guide focuses on the specific intermediate, This compound , a molecule that, while not extensively characterized as a kinase inhibitor in its own right, represents a pivotal building block for the synthesis of potent and selective inhibitors. The presence of a 6-amino group and a 7-methoxy group offers key points for chemical modification and influences the electronic and steric properties of the quinazoline ring system, which are crucial for kinase interaction.

Physicochemical Properties of the Core Scaffold

Understanding the fundamental properties of this compound is essential for its application in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃O₂ | [4] |

| Molecular Weight | 191.19 g/mol | [4] |

| IUPAC Name | 6-amino-7-methoxy-3H-quinazolin-4-one | [4] |

| CAS Number | 130017-55-9 | [5] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred |

Synthesis of the this compound Scaffold

A validated, peer-reviewed synthesis for this compound can be inferred from methodologies reported for analogous compounds.[1][6] A common and efficient route involves the reduction of a nitro-substituted precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized 7-methoxy-6-nitroquinazolin-4(3H)-one.

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the reduction of nitroquinazolines.[1][6]

-

Reaction Setup: In a round-bottom flask, suspend 7-methoxy-6-nitroquinazolin-4(3H)-one (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) or iron powder in the presence of ammonium chloride (Fe/NH₄Cl).[1]

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

The Kinase Inhibitory Potential: A Structure-Activity Relationship (SAR) Perspective

The Role of the 6,7-Substituents

The substituents at the 6- and 7-positions of the quinazoline ring are known to project into a region of the ATP-binding pocket that can be exploited to enhance potency and selectivity.

-

7-Methoxy Group: The methoxy group is a common feature in many potent EGFR inhibitors. It can form hydrogen bonds with key residues in the kinase hinge region and contribute to favorable van der Waals interactions. In the case of the Janus kinase-3 (JAK3) inhibitor, 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P131), the 7-methoxy group was found to be a site of metabolism.[9] This highlights the importance of this position in determining the pharmacokinetic properties of the molecule.

-

6-Amino Group: The 6-amino group serves as a crucial handle for further chemical modification. It can be acylated, sulfonylated, or used in urea formation to introduce a variety of side chains that can probe different regions of the ATP-binding site.[10] These modifications can lead to interactions with residues outside the immediate hinge region, potentially increasing both potency and selectivity. For instance, the introduction of an arylureido group at the 6-position of a 4-anilinoquinazoline scaffold has been shown to yield potent EGFR inhibitors.[10]

Caption: Key functional groups of the core scaffold for SAR studies.

Proposed Mechanism of Action

Based on the extensive literature on quinazolinone-based kinase inhibitors, it is highly probable that derivatives of this compound would act as ATP-competitive inhibitors .[3] This mechanism involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.

The quinazoline core itself mimics the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region. The substituents at the 4-, 6-, and 7-positions then determine the potency and selectivity for a particular kinase.

Caption: Proposed ATP-competitive mechanism of inhibition.

Experimental Workflows for Characterization

To fully characterize this compound and its derivatives as kinase inhibitors, a systematic experimental approach is required.

In Vitro Kinase Inhibition Assays

The initial step is to determine the inhibitory activity against a panel of purified kinases.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

-

Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and ATP to a buffer solution.

-

Compound Addition: Add serial dilutions of the test compound (e.g., this compound derivatives) to the wells. Include appropriate controls (no inhibitor, no enzyme).

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

-

ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Following in vitro characterization, it is crucial to assess the compound's activity in a cellular context.

Protocol: Cellular Phosphorylation Assay (Western Blot)

This assay measures the inhibition of phosphorylation of a specific downstream substrate within a signaling pathway.

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549 for EGFR) to approximately 80% confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrate.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on target phosphorylation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [O-11C-methyl]4-N-(3-Bromoanilino)-6,7-dimethoxyquinazoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C9H9N3O2 | CID 135743707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 130017-55-9|this compound [rlavie.com]

- 6. researchgate.net [researchgate.net]

- 7. ‘4-Aminoquinazoline-6, 7-diol’ derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer | bioRxiv [biorxiv.org]

- 8. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

Methodological & Application

Application Note & Protocols: A Framework for Evaluating the Antiviral Potential of Quinazolinone Compounds

Introduction: The Rationale for Quinazolinone Antiviral Research

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Recently, this heterocyclic motif has garnered significant attention for its broad-spectrum antiviral properties.[1] Studies have demonstrated the potential of quinazolinone derivatives to inhibit the replication of a wide array of viruses, including clinically significant pathogens like Zika and Dengue viruses[2][3], influenza viruses[4], and coronaviruses such as SARS-CoV-2.[5] The mechanisms of action are varied, ranging from the inhibition of viral enzymes essential for replication to blocking the entry of the virus into host cells.[5]

This document provides a comprehensive experimental framework for researchers and drug development professionals. It is designed not as a rigid set of instructions, but as a strategic guide to systematically evaluate the antiviral activity of novel quinazolinone compounds, from initial cytotoxicity screening to elucidating the specific mechanism of action. Our approach emphasizes the establishment of a robust, self-validating experimental workflow that ensures scientific integrity and yields clear, interpretable data.

The Core Strategy: A Phased Approach to Antiviral Evaluation

A successful antiviral drug discovery campaign must follow a logical progression. It is crucial to first establish the safety profile of a compound in a cellular context before assessing its efficacy. A compound that kills host cells is not a viable antiviral. Therefore, we propose a three-phased approach that moves from general characterization to specific mechanistic insights.

This workflow ensures that resources are focused on compounds with the most promising therapeutic potential, defined by a high selectivity index (SI)—the ratio of a compound's cytotoxicity to its antiviral activity.

Caption: Phased experimental workflow for antiviral quinazolinone evaluation.

Phase 1: Establishing the Cytotoxicity Profile

Scientific Rationale: The foundational step in any antiviral screening is to assess the compound's effect on the host cells that will be used for the infection model.[6] This is critical to distinguish true antiviral activity from non-specific toxicity. We determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces host cell viability by 50%. This value establishes the upper concentration limit for all subsequent efficacy assays.

Protocol 1: Cytotoxicity Assessment by LDH Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures cytotoxicity by quantifying the LDH released from damaged cells into the culture supernatant.[7]

Principle: LDH is a stable cytosolic enzyme present in most cells. Its release into the culture medium is an indicator of compromised cell membrane integrity and, therefore, cell death. The assay measures the enzymatic conversion of a tetrazolium salt into a red formazan product, with the amount of color being proportional to the number of lysed cells.[7]

Materials:

-

Host cell line appropriate for the target virus (e.g., Vero, A549, Huh7)

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

Quinazolinone compounds dissolved in DMSO (or appropriate solvent)

-

Commercially available LDH Cytotoxicity Assay Kit (e.g., CytoTox 96®, Promega; Pierce LDH Cytotoxicity Assay Kit, Thermo Fisher)

-

Multi-channel pipette

-

96-well plate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.

-

Compound Preparation: Prepare a 2-fold serial dilution of the quinazolinone compounds in culture medium. The concentration range should be broad (e.g., from 200 µM down to 0.1 µM) to ensure a full dose-response curve. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

-

Treatment: After 24 hours, carefully remove the seeding medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.[7]

-

Controls: It is essential to include the following controls on every plate:

-

Untreated Control: Cells treated with culture medium only (represents 0% cytotoxicity).

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO).

-

Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit (represents 100% cytotoxicity).

-

Medium Background Control: Wells with culture medium but no cells.

-

-

Incubation: Incubate the plate for a duration equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.

-

Assay Execution: Following the manufacturer's protocol, transfer a specific volume of supernatant from each well to a new 96-well plate. Add the LDH reaction mixture and incubate for the recommended time (typically 30 minutes) at room temperature, protected from light.

-

Data Acquisition: Stop the enzymatic reaction with the provided stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.

Data Analysis & Presentation:

-

Subtract the absorbance of the medium background control from all other readings.

-

Calculate the percentage of cytotoxicity for each compound concentration using the following formula: % Cytotoxicity = 100 * (Experimental Value - Untreated Control) / (Maximum Release Control - Untreated Control)

-

Plot the % Cytotoxicity against the log of the compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.

| Compound ID | Highest Non-Toxic Conc. (µM) | CC50 (µM) |

| QZ-001 | 50 | >100 |

| QZ-002 | 1.56 | 5.8 |

| QZ-003 | 25 | 85.2 |

| Positive Ctrl | Dependent on drug | Known value |

Phase 2: Quantifying Antiviral Efficacy

Scientific Rationale: Once the non-toxic concentration range is established, the next step is to determine if the quinazolinone compounds can inhibit viral replication. The goal is to calculate the 50% effective concentration (EC50), the concentration at which the compound inhibits viral activity by 50%.

Protocol 2: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the gold standard for measuring the infectivity of lytic viruses and the efficacy of antiviral compounds.[8] It provides a direct, functional measure of the reduction in infectious virus particles.[9]

Principle: When a lytic virus infects a confluent monolayer of cells, it replicates and lyses the host cell, spreading to adjacent cells. This process creates a localized area of cell death called a "plaque," which can be visualized. Antiviral compounds that inhibit any stage of the viral life cycle will reduce the number or size of these plaques.

Materials:

-

Confluent host cell monolayers in 24-well or 12-well plates

-

Virus stock with a known titer (PFU/mL)

-

Quinazolinone compounds diluted in serum-free medium

-

Overlay medium (e.g., 0.4% agarose or methylcellulose in culture medium)[10]

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

Step-by-Step Methodology:

-

Cell Preparation: Use confluent monolayers of host cells (e.g., MRHF cells for CMV) in 24-well plates.[10]

-

Virus Inoculation: Aspirate the culture medium. Inoculate each well with a standardized amount of virus (typically 40-80 plaque-forming units, PFU) in a small volume (e.g., 0.2 mL).[10]

-

Adsorption: Incubate the plates for 90 minutes at 37°C to allow the virus to attach to and enter the cells.[10]

-

Treatment Application: During the adsorption period, prepare serial dilutions of the quinazolinone compounds in the overlay medium.

-

Overlay: After adsorption, carefully aspirate the virus inoculum and add 1.5 mL of the compound-containing overlay medium to each well.[10] The semi-solid overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.

-

Controls:

-

Virus Control: Infected cells with overlay medium containing no compound (represents 0% inhibition).

-

Cell Control: Uninfected cells with overlay medium (to check for cell health).

-

Positive Control: Infected cells treated with a known antiviral drug.

-

-

Incubation: Incubate the plates at 37°C, 5% CO2 for a period sufficient for plaque formation (this is virus-dependent, ranging from 3 to 14 days).

-

Visualization:

-

Fix the cells by adding the fixative solution.

-

Remove the overlay and stain the cell monolayer with Crystal Violet solution. The stain will color the living cells, leaving the plaques as clear, unstained zones.

-

Wash the wells gently with water and allow them to dry.

-

-

Plaque Counting: Manually count the number of plaques in each well.

Data Analysis & Presentation:

-

Calculate the percentage of plaque reduction for each concentration relative to the virus control: % Inhibition = 100 * (1 - (Plaque Count in Treated Well / Average Plaque Count in Virus Control Wells))

-

Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC50 value.

-

Calculate the Selectivity Index (SI): SI = CC50 / EC50 . A higher SI value indicates a more promising therapeutic window. An SI > 10 is generally considered a good starting point for a hit compound.

| Compound ID | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |

| QZ-001 | >100 | 2.5 | >40 |

| QZ-002 | 5.8 | 4.1 | 1.4 |

| QZ-003 | 85.2 | >50 | <1.7 |

| Positive Ctrl | >100 | 0.5 | >200 |

Protocol 3: Viral Load Quantification by Real-Time Quantitative PCR (RT-qPCR)

This method offers a highly sensitive and specific way to quantify viral nucleic acids (RNA or DNA) in infected cell cultures.[9][11] It is particularly useful for non-lytic viruses or for high-throughput screening formats.

Principle: RT-qPCR measures the amplification of a specific viral gene target in real-time.[12] For RNA viruses, a reverse transcription (RT) step is first performed to convert viral RNA into complementary DNA (cDNA). The amount of amplified product, detected by a fluorescent probe or dye, is directly proportional to the initial amount of viral nucleic acid in the sample.

Materials:

-

Infected cell culture supernatant or cell lysates

-

RNA/DNA extraction kit

-

RT-qPCR master mix (containing reverse transcriptase for RNA viruses)

-

Virus-specific primers and probes (e.g., targeting the N gene for SARS-CoV-2)[13]

-

RT-qPCR instrument

Step-by-Step Methodology:

-

Experiment Setup: Seed cells in a 96-well plate. Infect the cells with the target virus at a specific Multiplicity of Infection (MOI). Immediately after infection, treat the cells with serial dilutions of the quinazolinone compounds.

-

Incubation: Incubate for one full replication cycle (e.g., 24-48 hours).

-

Nucleic Acid Extraction: Harvest the supernatant or lyse the cells and extract total RNA or DNA using a validated commercial kit.

-

RT-qPCR Reaction: Set up the RT-qPCR reaction according to the master mix manufacturer's instructions.[13] Each reaction should contain the extracted nucleic acid, primers/probe, and master mix.

-

Controls:

-

Virus Control: Infected, untreated cells.

-

Cell Control: Uninfected, untreated cells.

-

Positive Control: Infected cells treated with a known antiviral.

-

No Template Control (NTC): A reaction with water instead of nucleic acid to check for contamination.

-

-

Thermal Cycling: Run the reaction on an RT-qPCR instrument using a standard thermal cycling protocol (e.g., RT step at 50°C, initial denaturation at 95°C, followed by 40 cycles of denaturation and annealing/extension).[12]

Data Analysis & Presentation:

-

The instrument software will generate a cycle threshold (Ct) value for each sample, which is the cycle number at which the fluorescence crosses a set threshold. A lower Ct value indicates a higher initial amount of viral nucleic acid.

-

Quantify the viral load using either absolute quantification (with a standard curve of known concentrations) or relative quantification (using the ΔΔCt method, normalized to a reference gene and the virus control).[14]

-

Calculate the percentage of inhibition based on the reduction in viral copy number or the increase in Ct value relative to the virus control.

-

Plot the % Inhibition against the log of the compound concentration to determine the EC50.

Phase 3: Elucidating the Mechanism of Action (MoA)

Scientific Rationale: Identifying the specific stage of the viral life cycle that is inhibited by a quinazolinone compound is a critical step in its development.[15] This knowledge can guide chemical optimization, help predict potential resistance pathways, and provide deeper biological insight. MoA studies are designed to isolate and test individual steps of viral replication.

Caption: Targeting stages of the viral life cycle with specific MoA assays.

Protocol 4: Viral Entry Assay Using Pseudotyped Particles

Principle: This assay determines if a compound prevents the virus from entering the host cell. It uses a safe, non-replicating surrogate virus (e.g., from MLV or VSV) that has been engineered to express the surface glycoprotein of the pathogenic virus (e.g., SARS-CoV-2 Spike protein) and to carry a reporter gene (e.g., luciferase or GFP).[16] Entry of these pseudoparticles into the host cell is mediated by the surface protein and results in the expression of the reporter gene, which can be easily quantified.[16][17]

Step-by-Step Methodology:

-

Cell Seeding: Seed a host cell line that expresses the appropriate receptor for the virus (e.g., HEK293T cells overexpressing ACE2 for SARS-CoV-2).

-

Treatment: Pre-treat the cells with serial dilutions of the quinazolinone compound for 1-2 hours.

-

Infection: Add a standardized amount of the pseudotyped virus particles to each well and incubate for 48-72 hours.

-

Data Acquisition: If using a luciferase reporter, add the luciferase substrate and measure the luminescent signal with a plate reader. If using a GFP reporter, quantify the number of fluorescent cells by microscopy or flow cytometry.

-

Data Analysis: Calculate the percentage of entry inhibition relative to untreated, infected controls. Plot the data to determine the IC50 (50% inhibitory concentration) for viral entry.

Protocol 5: Reverse Transcriptase (RT) Inhibition Assay

Principle: This assay is specific for retroviruses (e.g., HIV) and other viruses that utilize a reverse transcriptase enzyme. It measures the ability of a compound to directly inhibit the activity of purified RT enzyme in a cell-free system.[18] A common format is a colorimetric assay where the RT uses a given template to synthesize DNA, which is then captured and detected.[18][19]

Step-by-Step Methodology:

-

Reagent Preparation: Use a commercial kit (e.g., from Roche, Sigma-Aldrich, or XpressBio) which provides the reaction buffer, dNTPs, template/primer, and purified RT enzyme.

-

Reaction Setup: In a reaction tube or plate, combine the reaction buffer with serial dilutions of the quinazolinone compound.

-

Enzyme Addition: Add the RT enzyme to the mixture and incubate to allow for potential binding of the inhibitor.

-

Reaction Initiation: Start the reaction by adding the dNTP and template/primer mix. Incubate at 37°C for the recommended time (e.g., 1-2 hours).

-

Detection: Follow the kit's protocol for detection, which typically involves transferring the reaction product to a streptavidin-coated plate, incubation with a specific antibody (e.g., anti-DIG-POD), and addition of a colorimetric substrate.

-

Data Acquisition: Measure the absorbance at the specified wavelength.

-

Data Analysis: Calculate the percentage of RT inhibition relative to a no-inhibitor control. Plot the data to determine the IC50 for RT activity.

Protocol 6: Protease Inhibition Assay

Principle: Many viruses rely on proteases to cleave large polyproteins into individual, functional viral proteins. Inhibiting this step halts the production of mature, infectious virions. A protease inhibition assay measures a compound's ability to block the activity of a purified viral protease in a cell-free system.[20] FRET-based assays are common, using a peptide substrate that contains a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in a fluorescent signal.

Step-by-Step Methodology:

-

Reagent Preparation: Reconstitute the purified viral protease, the fluorogenic substrate, and the assay buffer.

-

Compound Plating: Add serial dilutions of the quinazolinone compound to a 96-well or 384-well black assay plate.

-

Protease Addition: Add the viral protease to each well and incubate briefly to allow the inhibitor to bind.

-

Reaction Initiation: Add the FRET substrate to all wells to start the reaction.

-

Data Acquisition: Immediately begin measuring the fluorescence intensity over time using a plate reader set to the appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the reaction rate (slope of the fluorescence vs. time plot) for each concentration. Calculate the percentage of protease inhibition relative to a no-inhibitor control. Plot the data to determine the IC50 for protease activity.

Conclusion

This application note outlines a systematic and robust workflow for the preclinical evaluation of quinazolinone compounds as potential antiviral agents. By progressing logically from broad cytotoxicity and efficacy screening to targeted mechanism-of-action studies, researchers can efficiently identify and characterize promising candidates. The inclusion of rigorous controls, standardized protocols, and clear data analysis frameworks at each stage is paramount for generating reliable, high-quality data. This structured approach not only maximizes the potential for discovering novel antiviral therapeutics but also builds a comprehensive data package to support further drug development efforts.

References

-

IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. [Link]

-

Virology Research Services. (n.d.). Antiviral Drug Screening. [Link]

-

DIFF Biotech. (2024). Best practices for screening antiviral drugs. [Link]

-

Ren, G., et al. (2021). Design, Synthesis, Antibacterial Activity, Antiviral Activity, and Mechanism of Myricetin Derivatives Containing a Quinazolinone Moiety. ACS Omega. [Link]

-

Unpublished. (2016). Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. ResearchGate. [Link]

-

Abdelgawad, M. A., et al. (2022). Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation. RSC Medicinal Chemistry. [Link]

-

Li, Y., et al. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Journal of Medicinal Chemistry. [Link]

-

Slobodova, Z., et al. (2018). In vitro methods for testing antiviral drugs. Future Virology. [Link]

-

Li, Y., et al. (2023). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. Journal of Medicinal Chemistry. [Link]

-

S. S., & G., M. (2017). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. International Journal of Current Microbiology and Applied Sciences. [Link]

-

Bio-protocol. (2021). qRT-PCR viral quantification. [Link]

-

Prichard, M. N., et al. (2005). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy. [Link]

-

protocols.io. (2021). LDH cytotoxicity assay. [Link]

-

Zhao, H., et al. (2021). A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry. Antiviral Research. [Link]

-

Heim, A., et al. (2003). Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients. Journal of Clinical Microbiology. [Link]

-

Smith, S. M., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS One. [Link]

-

Pathak, A., et al. (2022). Discovery and Evaluation of Entry Inhibitors for SARS-CoV-2 and Its Emerging Variants. ACS Infectious Diseases. [Link]

-

VisMederi. (2021). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. [Link]

-

Macchi, B., et al. (2017). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Applied Microbiology and Biotechnology. [Link]

-

Bio-protocol. (n.d.). Antiviral assay. [Link]

-

Liu, Y., et al. (2015). A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses. Viruses. [Link]

-

ResearchGate. (n.d.). Antiviral activity of quinazoline derivatives. [Link]

-

Virology Research Services. (2017). Six useful viral qRT-PCR tips. [Link]

-

U.S. Food and Drug Administration. (2006). Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. [Link]

-

ResearchGate. (2024). Experimental designs for evaluating antiviral strategies against SARS-CoV-2. [Link]

-

Papin, J. F., et al. (2005). Real-Time Quantitative PCR Analysis of Viral Transcription. Methods in Molecular Biology. [Link]

-

protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

-

Chen, C., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research. [Link]

-

ResearchGate. (2020). Development of cell-based pseudovirus entry assay to identify potential viral entry inhibitors and neutralizing antibodies against SARS-CoV-2. [Link]

-

Bitesize Bio. (n.d.). Protease Inhibitors 101: Best Practices for Use in the Lab. [Link]

-

JoVE. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. [Link]

-

Addgene. (2019). AAV Titration by qPCR Using SYBR Green Technology. [Link]

-

Smith, S. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

-

Miller, J. T., et al. (2021). HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega. [Link]

-

Parniak, M. A., & Sluis-Cremer, N. (2013). Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity. Viruses. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Quinazolinone based broad-spectrum antiviral molecules: design, synthesis, in silico studies and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 7. LDH cytotoxicity assay [protocols.io]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ibtbioservices.com [ibtbioservices.com]

- 10. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real-Time Quantitative PCR Assays for Detection and Monitoring of Pathogenic Human Viruses in Immunosuppressed Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. med.unc.edu [med.unc.edu]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 15. fda.gov [fda.gov]

- 16. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Comparative High-Throughput Screening Protocol to Identify Entry Inhibitors of Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. xpressbio.com [xpressbio.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges with 6-Amino-7-methoxyquinazolin-4(3H)-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 6-Amino-7-methoxyquinazolin-4(3H)-one. As a Senior Application Scientist, I understand that navigating the experimental complexities of quinazolinone derivatives can be challenging, with solubility often being a primary hurdle. This guide is designed to provide you with practical, field-proven insights and step-by-step protocols to help you overcome these issues and ensure the success of your in vitro studies. Our approach is rooted in a deep understanding of the physicochemical properties of this compound class, aiming to provide you with a self-validating system for troubleshooting.

Understanding the Challenge: Why is this compound Prone to Solubility Issues?

The this compound molecule, like many of its quinazolinone relatives, possesses a rigid, planar heterocyclic ring system. This structure contributes to high crystal lattice energy, making it difficult for solvent molecules, particularly water, to effectively surround and dissolve the compound. This inherent low aqueous solubility is a common characteristic of this chemical class and a frequent source of experimental variability.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured to address the most common solubility issues encountered in a logical progression, from preparing the initial stock solution to advanced solubilization techniques.

Q1: My this compound powder won't dissolve in my aqueous buffer. What is the first step?

A1: The foundational step is the preparation of a concentrated stock solution in a suitable organic solvent. Direct dissolution in aqueous buffers is often not feasible for this class of compounds. Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions for in vitro assays due to its excellent solubilizing power for a wide range of organic molecules.

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

-

Determine the Desired Stock Concentration: A common starting point for a stock solution is 10 mM. To prepare a 10 mM stock of this compound (Molecular Weight: 191.19 g/mol ), you would dissolve 1.91 mg of the compound in 1 mL of high-purity, anhydrous DMSO.

-

Weigh the Compound: Accurately weigh the required amount of your compound in a sterile microcentrifuge tube.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.

-

Aid Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, gentle warming in a water bath (37-50°C) for short periods (5-10 minutes) or sonication in a bath sonicator can be employed.

-

Visual Inspection: Ensure the final solution is clear and free of any visible particulates before storing.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: I've successfully made a DMSO stock, but the compound precipitates when I dilute it into my cell culture medium or aqueous buffer. What should I do?

A2: This phenomenon, known as "precipitation upon dilution," is a common challenge. It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with a small percentage of DMSO present. Here is a hierarchical approach to troubleshooting this issue:

Troubleshooting Workflow for Precipitation Upon Dilution

Caption: A stepwise guide to resolving compound precipitation.

1. Decrease the Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay. Often, the desired biological effect can be achieved at a concentration that is below the solubility limit.

2. Introduce a Co-solvent: If lowering the concentration is not an option, the introduction of a water-miscible organic co-solvent can increase the solubility of your compound in the final aqueous solution.

| Co-solvent | Recommended Starting Concentration in Final Solution | Considerations |

| Ethanol | 1-5% (v/v) | Can be toxic to some cell lines at higher concentrations. |

| Propylene Glycol | 1-5% (v/v) | Generally well-tolerated by many cell lines. |

| Polyethylene Glycol 300/400 (PEG 300/400) | 1-10% (v/v) | Can increase the viscosity of the medium. |

Step-by-Step Protocol for Using a Co-solvent:

-

Prepare your aqueous buffer or cell culture medium.

-

Add the desired volume of the co-solvent to the medium and mix well.

-

Serially dilute your DMSO stock solution into the co-solvent-containing medium to achieve your final working concentrations. Perform dilutions stepwise to avoid shocking the compound out of solution.

3. Utilize a Surfactant: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. It is crucial to use surfactants at concentrations that are not cytotoxic.

| Surfactant | Recommended Starting Concentration in Final Solution | Critical Micelle Concentration (CMC) |

| Tween® 20 (Polysorbate 20) | 0.01-0.1% (v/v) | ~0.005% |

| Pluronic® F-68 | 0.02-0.1% (w/v) | ~1% |

Step-by-Step Protocol for Using a Surfactant:

-

Prepare a stock solution of the surfactant (e.g., 10% Tween® 20 in water).

-

Add the surfactant stock to your cell culture medium or buffer to achieve the desired final concentration and mix thoroughly.

-

Dilute your DMSO stock solution into the surfactant-containing medium.

4. Adjust the pH of the Buffer: The quinazolinone scaffold contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. The amino group on this compound suggests it will be more soluble at a slightly acidic pH where this group is protonated.

Step-by-Step Protocol for pH Adjustment:

-

Determine the pKa of your compound if possible. For basic compounds, adjusting the pH of the buffer to be 1-2 units below the pKa can significantly increase solubility.

-

Prepare your buffer and adjust the pH using dilute HCl or NaOH. Ensure the final pH is compatible with your experimental system (e.g., cell viability).

-

Once the pH is adjusted, attempt to dilute your DMSO stock solution into the buffer.

Important Note: Standard cell culture media are typically buffered with a bicarbonate system and require a controlled CO₂ environment to maintain a stable pH. Adjusting the pH of such media outside of a CO₂ incubator can lead to rapid pH shifts.

Q3: The initial troubleshooting steps have failed. Are there more advanced techniques I can try?

A3: Yes, if standard methods are insufficient, more advanced formulation strategies can be employed. These are more complex and require careful preparation and characterization.

1. Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming an "inclusion complex" that is more water-soluble.

Step-by-Step Protocol for Preparing a Cyclodextrin Inclusion Complex (Kneading Method):

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher solubility and low toxicity.

-

Molar Ratio: Start with a 1:1 molar ratio of this compound to HP-β-CD.

-

Kneading: In a mortar, add the HP-β-CD and a small amount of water to form a paste.

-

Incorporate the Compound: Gradually add the powdered compound to the paste and knead for 30-60 minutes.

-

Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

-

Pulverize and Sieve: Grind the dried complex into a fine powder.

-

Solubility Testing: Test the solubility of the resulting powder in your aqueous buffer.

Workflow for Cyclodextrin Inclusion Complex Formation

Caption: A simplified workflow for preparing cyclodextrin inclusion complexes.

2. Solid Dispersions: A solid dispersion involves dispersing the drug in an inert carrier matrix at a solid state. This can enhance solubility by reducing particle size to a molecular level and converting the drug to an amorphous form.

Step-by-Step Protocol for Preparing a Solid Dispersion (Solvent Evaporation Method):

-

Select a Carrier: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (e.g., PEG 6000).

-

Choose a Solvent: Select a volatile organic solvent in which both your compound and the carrier are soluble (e.g., methanol, ethanol).

-

Dissolution: Dissolve a defined ratio of the compound and the carrier (e.g., 1:1, 1:5, 1:10 by weight) in the chosen solvent.

-

Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.

-

Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

-

Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder.

-

Solubility Assessment: Evaluate the solubility and dissolution rate of the prepared solid dispersion in your aqueous buffer.

Final Recommendations and Best Practices

-

Always use high-purity, anhydrous solvents. Water in your organic solvents can significantly reduce the solubility of hydrophobic compounds.

-

Perform vehicle controls. In all your experiments, include a control group that is treated with the same concentration of the solvent/vehicle used to dissolve your compound.

-

Visually inspect for precipitation. Before adding your compound to cells, visually inspect the diluted solutions for any signs of precipitation.

-

Start with lower concentrations. It is often better to start with a concentration that you know is soluble and titrate up to find the optimal concentration for your assay.

By systematically applying these troubleshooting strategies, you can effectively overcome the solubility challenges associated with this compound and obtain reliable and reproducible data in your in vitro experiments.

References

- Gollapalli, R., & Sharma, P. (2022). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.

- Jain, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 1-7.

- Kaur, P., & Kim, K. (2016). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 21(10), 1364.

- Li, X., et al. (2023). Preparation and Primary Bioactivity Evaluation of Novel Water-Soluble Curcumin-Loaded Polymeric Micelles Fabricated with Chitooligosaccharides and Pluronic F-68. Foods, 12(20), 3849.

- Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems.

- Pescina, S., et al. (2018). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Pharmaceutics, 10(4), 184.

-

Protocol Online. (2012, August 9). Reagent used to adjust pH of cell culture media. Retrieved from [Link]

-

ResearchGate. (2013, November 7). Is there a way to prevent cell culture media pH from rising? Retrieved from [Link]

-

ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..? Retrieved from [Link]

- Toche, V. R., et al. (2018). SOLID DISPERSION: A TECHNIQUE TO ENHANCE SOLUBILITY OF POORLY SOLUBLE DRUGS. Asian Journal of Research in Biological and Pharmaceutical Sciences, 6(2), 85-93.

- Wirth, M., et al. (2014). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology and Bioengineering, 112(5), 963-973.

- Zieleniewska, M., et al. (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. Pharmaceuticals, 16(10), 1391.

6-Amino-7-methoxyquinazolin-4(3H)-one stability problems in solution

Technical Support Center: 6-Amino-7-methoxyquinazolin-4(3H)-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established chemical principles of the quinazolinone scaffold and data from related derivatives to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common questions and challenges encountered when working with this compound in a solution-based experimental setting.

Q1: My this compound solution changed color (e.g., turned yellow/brown) after preparation or storage. What is the cause and is the compound degraded?

A1: Explanation of Causality

A color change in your solution is a primary indicator of chemical instability and likely degradation. For a molecule like this compound, which contains an aromatic amine functional group, the most probable cause is oxidation .

The 6-amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities in your solvent, or exposure to light. This process often forms highly colored quinone-imine or polymeric species, resulting in the observed yellow or brown hue. While the core quinazolinone ring is generally stable to oxidation[1][2], the substituents play a critical role in the molecule's overall stability.

Troubleshooting & Prevention:

-

Solvent Purity: Use high-purity, degassed solvents. Solvents that have been stored for long periods can accumulate peroxides, which are potent oxidizing agents.

-

Inert Atmosphere: When preparing stock solutions for long-term storage, purge the solvent with an inert gas (e.g., argon or nitrogen) before adding the compound. You can also overlay the final solution with the inert gas before sealing the vial.

-

Light Protection: Store all solutions in amber vials or wrap them in aluminum foil to protect them from light, which can catalyze oxidative processes.[2]

-

Chelating Agents: If you suspect metal-catalyzed oxidation, consider adding a trace amount of a chelating agent like EDTA (ethylenediaminetetraacetic acid) to your buffer or media.

Q2: I'm observing precipitation in my aqueous buffer after a short period, even though the compound initially dissolved. Why is this happening?

A2: Explanation of Causality

This issue typically stems from two main factors: pH-dependent solubility and time-dependent degradation leading to a less soluble product.

-